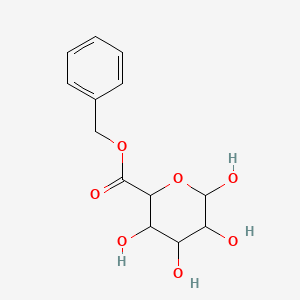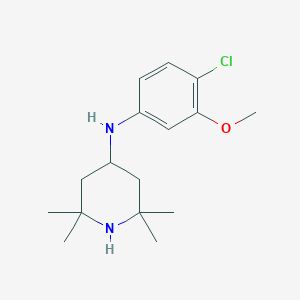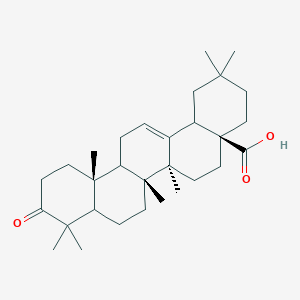
Benzyl D-Glucuronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate is a chemical compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by its tetrahydroxylated tetrahydropyran ring structure, which is esterified with a benzyl group. It is commonly used as a building block in the synthesis of complex carbohydrates and other organic molecules due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl D-Glucuronate typically involves the protection of hydroxyl groups and subsequent esterification. One common method involves the use of benzyl alcohol and 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylic acid under acidic conditions to form the ester linkage . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of protective groups to prevent unwanted side reactions is also common in industrial synthesis.
化学反应分析
Types of Reactions
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxaldehyde.
Reduction: Formation of benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-methanol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and other organic molecules.
Biology: Investigated for its potential role in biological systems due to its structural similarity to naturally occurring carbohydrates.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of Benzyl D-Glucuronate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.
相似化合物的比较
Similar Compounds
3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-methanol: A reduced form of the ester, with different reactivity.
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: Contains a sulfur atom and is used in carbohydrate synthesis.
Uniqueness
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate is unique due to its combination of a tetrahydroxytetrahydropyran ring and a benzyl ester group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical and biological applications.
属性
分子式 |
C13H16O7 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC 名称 |
benzyl 3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2 |
InChI 键 |
MYEUFSLWFIOAGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(methoxycarbonyl)-3,4-dihydro-2,7-naphthyridin-2(1H)-yl]benzoic acid](/img/structure/B8287068.png)







![N-(5-(7-bromoimidazo[1,2-a]pyridin-3-yl)-2-chloropyridin-3-yl)dimethylaminosulfonamide](/img/structure/B8287127.png)





